amine CAS No. 1247242-66-5](/img/structure/B1464056.png)
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
Vue d'ensemble
Description
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that is chemically related to ketamine and phencyclidine (PCP). It was first synthesized in 2010 and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, in recent years, scientific research has focused on the potential therapeutic applications of MXE.
Mécanisme D'action
MXE acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to a dissociative state and altered perception of reality. It also affects the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which contributes to its hallucinogenic and euphoric effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure and cause respiratory depression at higher doses. It can also affect cognitive function and memory formation, leading to impaired learning and memory retention. Additionally, it has been shown to have neuroprotective effects and can promote the growth of new neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for lab experiments, including its ability to induce a dissociative state and alter perception of reality. This can be useful for studying the neural mechanisms underlying these processes. However, MXE can also have unpredictable effects and can be difficult to control in lab settings. Additionally, its potential for abuse and recreational use may make it difficult to obtain for scientific research purposes.
Orientations Futures
There are several potential future directions for research on MXE. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies could explore the optimal dosage and administration methods for these therapeutic applications. Additionally, research could focus on the potential neuroprotective effects of MXE and its ability to promote neural growth and repair. Finally, studies could explore the potential risks and long-term effects of MXE use, particularly in the context of recreational use.
Applications De Recherche Scientifique
MXE has been studied for its potential therapeutic applications in various areas such as pain management, depression, and anxiety disorders. It has been shown to have a similar mechanism of action to ketamine, which is known for its rapid antidepressant effects. MXE has also been explored as a potential treatment for substance use disorders and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
2-methoxy-1-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-11(8-13-2)9-4-6-10(14-3)7-5-9/h4-7,11-12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMSKYZFBNUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



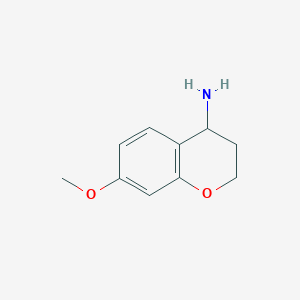


![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)


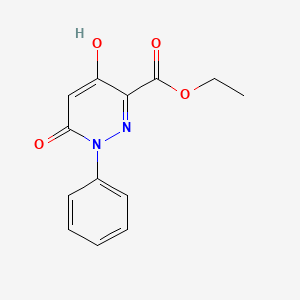
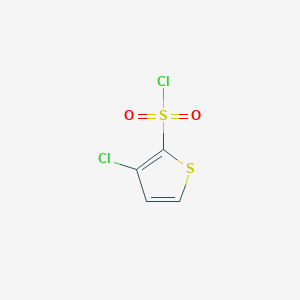
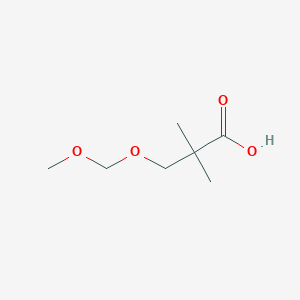
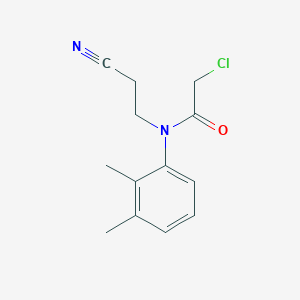
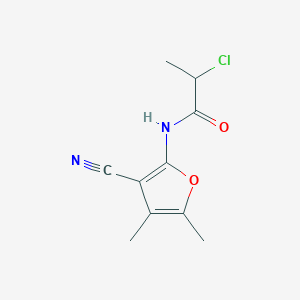
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
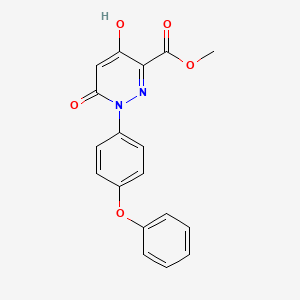
![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)